
5-Hexyn-1-ol, 6-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyn-1-ol, 6-(2-methylphenyl)- is an organic compound with the molecular formula C13H16O. It is a derivative of 5-Hexyn-1-ol, where a 2-methylphenyl group is attached to the sixth carbon atom. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is performed between 5-Hexyn-1-ol and a 2-methylphenyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 5-Hexyn-1-ol, 6-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
5-Hexyn-1-ol, 6-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-(2-methylphenyl)-5-hexyn-1-one.
Reduction: Formation of 6-(2-methylphenyl)-5-hexen-1-ol or 6-(2-methylphenyl)-hexan-1-ol.
Substitution: Formation of 6-(2-methylphenyl)-5-hexyn-1-chloride or 6-(2-methylphenyl)-5-hexyn-1-bromide.
Scientific Research Applications
5-Hexyn-1-ol, 6-(2-methylphenyl)- is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: The parent compound without the 2-methylphenyl group.
6-Iodo-1-hexyne: A similar compound with an iodine atom instead of the hydroxyl group.
5-Hexen-1-ol: A similar compound with a double bond instead of a triple bond.
Uniqueness
5-Hexyn-1-ol, 6-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity, making it valuable in various applications.
Properties
CAS No. |
748770-65-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-(2-methylphenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C13H16O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10,14H,2-3,7,11H2,1H3 |
InChI Key |
GIOGDKLOLITSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


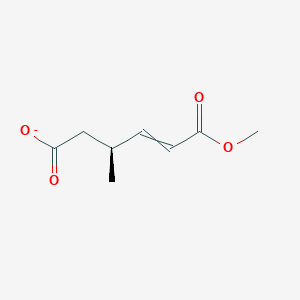
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
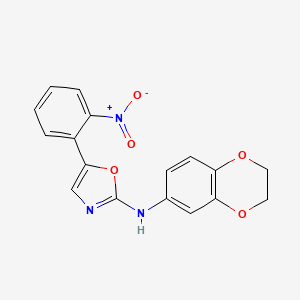
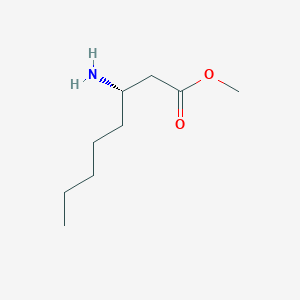
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
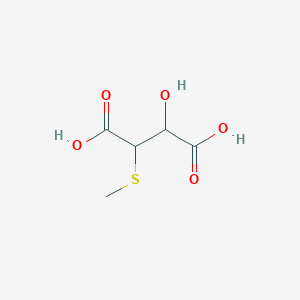
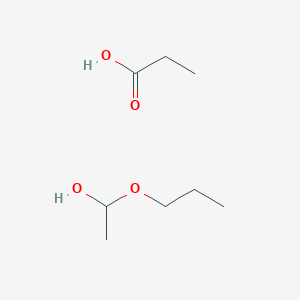
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
